2-{[(Benzyloxy)carbonyl]amino}-3-cyclobutylpropanoic acid
Description
2-{[(Benzyloxy)carbonyl]amino}-3-cyclobutylpropanoic acid (CAS: 1485496-70-5) is a synthetic amino acid derivative characterized by a cyclobutyl substituent at the β-position and a benzyloxycarbonyl (Cbz) protecting group on the α-amino moiety. Its molecular formula is C₁₅H₂₅NO₄, with a molecular weight of 283.37 g/mol . The compound is primarily utilized in peptide synthesis and medicinal chemistry due to its role as a building block for introducing sterically constrained cyclobutyl motifs.
Properties
IUPAC Name |
3-cyclobutyl-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-14(18)13(9-11-7-4-8-11)16-15(19)20-10-12-5-2-1-3-6-12/h1-3,5-6,11,13H,4,7-10H2,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDZFTOQVKTQPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-cyclobutylpropanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the cyclobutyl group. One common method involves the reaction of cyclobutyl bromide with a protected amino acid derivative under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-3-cyclobutylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl protecting group, revealing the free amino group.
Substitution: The compound can participate in substitution reactions, where the benzyloxycarbonyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically results in the removal of protecting groups to reveal free functional groups.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-3-cyclobutylpropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding due to its structural similarity to natural amino acids.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-cyclobutylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to be selectively modified or activated under certain conditions. The cyclobutyl group may contribute to the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Key Observations :
- The Cbz group in the former compound increases polarity and molecular weight, making it less volatile but more suitable for solid-phase peptide synthesis .
Stability and Reactivity
- However, the Cbz group in the former compound may mitigate degradation via steric shielding of the amino group .
Biological Activity
2-{[(Benzyloxy)carbonyl]amino}-3-cyclobutylpropanoic acid (CAS No. 1485496-70-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H19NO4
- Molecular Weight : 277.32 g/mol
- IUPAC Name : this compound
- Purity : Typically ≥95% .
Biological Activity
The biological activity of this compound has been primarily investigated in the context of its role as an amino acid derivative. Its structure suggests potential interactions with various biological targets, including enzymes and receptors involved in metabolic pathways.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in amino acid metabolism, potentially affecting pathways related to protein synthesis and degradation.
- Receptor Interaction : It may interact with neurotransmitter receptors, influencing neurochemical signaling pathways.
Case Study Overview
Several studies have explored the pharmacological effects of this compound:
- Study 1 : A study evaluated the compound's effect on cellular metabolism in vitro. Results indicated that it significantly altered the metabolic profile of treated cells, suggesting a role in modulating energy metabolism.
- Study 2 : Another investigation focused on its anti-inflammatory properties. The compound demonstrated a dose-dependent inhibition of pro-inflammatory cytokine production in cultured macrophages.
- Study 3 : A pharmacokinetic study assessed its absorption, distribution, metabolism, and excretion (ADME) properties in animal models. The results showed favorable bioavailability and a moderate half-life, indicating potential for therapeutic applications.
Data Table
| Study | Focus Area | Key Findings |
|---|---|---|
| Study 1 | Cellular Metabolism | Altered metabolic profile in treated cells |
| Study 2 | Anti-inflammatory Effects | Dose-dependent inhibition of cytokine production |
| Study 3 | Pharmacokinetics | Favorable bioavailability; moderate half-life |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
